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2-amino-N-(2-fluoroethyl)acetamide

Cat. No.: B13247817
M. Wt: 120.13 g/mol
InChI Key: HZOVEFVMTURZDS-UHFFFAOYSA-N
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Description

Current Research Landscape of Fluoroacetamide (B1672904) Derivatives

The research landscape for fluoroacetamide derivatives is diverse, with significant focus on compounds that exhibit valuable biological activities. A prominent example, although distinct from the subject of this article, is 2-amino-N-(2,2,2-trifluoroethyl)acetamide. This trifluorinated analog is a key intermediate in the synthesis of fluralaner, a potent insecticide and acaricide. chemicalbook.com The extensive research into this trifluoro-derivative underscores the pharmaceutical and agrochemical industries' interest in the broader class of fluoroacetamides.

The introduction of fluorine into acetamide (B32628) structures can significantly alter their biological properties. For instance, the parent compound, fluoroacetamide, is known for its toxicity as it disrupts the citric acid cycle. patsnap.com This inherent biological activity of the fluoroacetate (B1212596) group has spurred investigations into various derivatives for potential applications, including in medicine and materials science. Research in this area often focuses on how the degree and position of fluorination affect a molecule's reactivity, metabolic stability, and target-binding affinity. smolecule.com While specific research on 2-amino-N-(2-fluoroethyl)acetamide is limited, the broader trends in the study of monofluorinated compounds suggest its potential utility in creating novel molecules with tailored properties. researchgate.net

Role as a Fundamental Chemical Entity in Academic Inquiry

In academic research, small, functionalized molecules like this compound often serve as fundamental building blocks for the synthesis of more complex structures. The primary amine and the amide functionality allow for a range of chemical transformations, enabling the construction of larger molecules with potential applications in medicinal chemistry and materials science.

The presence of a fluorine atom, even a single one, can be strategically employed to fine-tune the properties of a target molecule. For example, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. While direct studies detailing the use of this compound in extensive academic projects are not abundant in the current literature, its structural motifs are common in molecules designed for biological screening. Similar amino acetamide scaffolds are utilized in the development of various therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9FN2O B13247817 2-amino-N-(2-fluoroethyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9FN2O

Molecular Weight

120.13 g/mol

IUPAC Name

2-amino-N-(2-fluoroethyl)acetamide

InChI

InChI=1S/C4H9FN2O/c5-1-2-7-4(8)3-6/h1-3,6H2,(H,7,8)

InChI Key

HZOVEFVMTURZDS-UHFFFAOYSA-N

Canonical SMILES

C(CF)NC(=O)CN

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 2 Amino N 2 Fluoroethyl Acetamide Analogues

Elucidating the Influence of the Fluoroethyl Group on Molecular Interactions

The introduction of a fluoroethyl group at the amide nitrogen of the 2-aminoacetamide scaffold is a key structural feature that significantly impacts the molecule's physicochemical properties and, consequently, its interactions with biological targets. The effects of this fluorination can be multifaceted, influencing everything from binding affinity and selectivity to metabolic stability.

Fluorine is the most electronegative element, and its presence in the fluoroethyl group can lead to several important molecular changes:

Alteration of Physicochemical Properties: The substitution of hydrogen with fluorine can significantly alter the lipophilicity of a molecule. While a single fluorine atom may have a modest effect, the cumulative impact of the fluoroethyl group can enhance the molecule's ability to cross cell membranes and the blood-brain barrier. This is a critical factor for compounds targeting the central nervous system.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. The presence of fluorine in the ethyl group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound. This is a common strategy in drug design to improve pharmacokinetic profiles.

Conformational Effects: The fluoroethyl group can influence the conformational preferences of the acetamide (B32628) side chain. The gauche effect, an electronic interaction that can stabilize a gauche conformation in 1,2-disubstituted ethanes, may play a role in dictating the spatial arrangement of the fluoroethyl group relative to the rest of the molecule. This preferred conformation can, in turn, affect how the molecule fits into a biological target's binding site.

Hydrogen Bonding: While the fluorine atom itself is a weak hydrogen bond acceptor, its strong electron-withdrawing nature can increase the acidity of nearby N-H or C-H protons, potentially enhancing their ability to act as hydrogen bond donors. This can lead to stronger or altered hydrogen bonding interactions with amino acid residues in a protein target.

A study on aryl acetamide triazolopyridazines highlighted the remarkable role of fluorine in the potency of these compounds, suggesting that the strategic placement of fluorine can be a critical determinant of bioactivity nih.gov. The electron-withdrawing properties of fluorine can also influence the electronic distribution within the entire molecule, which can be crucial for specific binding interactions.

Systematic Variation of Substituents and Their Effects on Bioactivity

While specific data on the systematic variation of substituents on the 2-amino-N-(2-fluoroethyl)acetamide scaffold is limited, general principles of SAR from related acetamide derivatives can provide valuable insights. The bioactivity of acetamide-based compounds can be modulated by substitutions at several key positions: the amino group, the acetyl methyl group, and the N-alkyl chain.

Modification Site Substituent Type General Effect on Bioactivity Rationale
2-Amino Group Alkylation, AcylationCan modulate polarity and hydrogen bonding capacity.The primary amino group is a key site for hydrogen bonding. Modification can alter binding affinity and selectivity.
Acetyl Methyl Group Substitution with larger alkyl or aryl groupsCan introduce steric hindrance or new binding interactions.This position can be explored to probe the size and nature of the binding pocket.
N-Fluoroethyl Chain Altering the length of the alkyl chain (e.g., fluoropropyl, fluorobutyl)Can impact lipophilicity and conformational flexibility.Chain length can be optimized to improve target engagement and pharmacokinetic properties.
N-Fluoroethyl Chain Varying the degree of fluorination (e.g., difluoroethyl, trifluoroethyl)Can significantly alter electronic properties and metabolic stability.Increased fluorination generally enhances metabolic stability but may also affect binding.

For instance, in a series of N-substituted phenyldihydropyrazolones, the introduction of more apolar moieties generally resulted in better activities compared to more polar substituents frontiersin.org. This suggests that for certain targets, lipophilicity is a key driver of potency. Conversely, in other acetamide series, the introduction of specific polar groups that can form key hydrogen bonds can dramatically enhance activity.

Comparative SAR Analysis with Diverse Acetamide Scaffold Derivatives

To further understand the SAR of this compound, it is useful to compare it with other acetamide derivatives where the N-substituent is varied. The acetamide scaffold is a common motif in medicinal chemistry, and numerous studies have explored the impact of different N-substituents on a wide range of biological targets.

A study on the halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists demonstrated that halogenation could shift the functional activity towards antagonism, with the extent of this shift being dependent on the size of the halogen (I > Br > Cl) nih.govnih.gov. This suggests that the nature of the halogen on the N-alkyl substituent can be a critical determinant of not just the potency but also the functional nature of the biological response. While fluorine is the smallest halogen, its unique electronic properties often lead to distinct SAR trends compared to other halogens.

The table below provides a hypothetical comparative analysis based on general SAR principles observed in various acetamide series.

Compound/Analogue Class Key Structural Feature Likely Impact on Bioactivity
2-amino-N-ethylacetamideNon-fluorinated alkyl chainLower metabolic stability and potentially different binding interactions compared to the fluoroethyl analogue.
2-amino-N-(2,2-difluoroethyl)acetamideIncreased fluorinationEnhanced metabolic stability and altered electronic profile, which could lead to increased or decreased potency depending on the target.
2-amino-N-(2-chloroethyl)acetamideChloroethyl substituentDifferent steric and electronic properties compared to the fluoroethyl group, likely resulting in a different activity profile.
2-amino-N-benzylacetamideAromatic substituentIntroduction of potential pi-stacking interactions and increased steric bulk, leading to a different target profile.

Ultimately, the specific SAR for this compound analogues will be highly dependent on the biological target of interest. The fluoroethyl group provides a unique combination of properties that can be advantageous for certain applications, but a systematic exploration of structural modifications is necessary to fully elucidate its potential and optimize its biological activity.

Molecular Mechanisms of Action and Biological Target Engagement

Characterization of Specific Receptor Binding Affinities

No studies were identified that have characterized the binding affinities of 2-amino-N-(2-fluoroethyl)acetamide for any specific receptors.

Analysis of Enzyme Inhibition and Activation Profiles

There is no available data on the inhibitory or activatory effects of this compound on any enzymes.

Investigation of Modulatory Effects on Cellular Signaling Pathways

There are no published studies investigating the modulatory effects of this compound on any cellular signaling pathways.

Computational Chemistry and Theoretical Modeling of 2 Amino N 2 Fluoroethyl Acetamide

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery and design for predicting how a small molecule, such as 2-amino-N-(2-fluoroethyl)acetamide, might interact with a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a protein and then using a scoring function to rank these poses based on their predicted binding affinity.

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) would be obtained from a repository like the Protein Data Bank (PDB) or modeled using homology modeling. The structure of this compound (the ligand) would be generated and optimized using computational chemistry software.

Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand is placed into the defined binding site of the receptor. The software then explores various translational, rotational, and conformational degrees of freedom of the ligand to find the most favorable binding mode.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For instance, in studies of other acetamide (B32628) derivatives, molecular docking has been successfully employed to elucidate their binding mechanisms with various enzymes, providing insights into their inhibitory activities. These studies often reveal critical amino acid residues within the active site that are essential for ligand recognition and binding.

Docking Parameter Description Typical Software
Binding Affinity Estimated free energy of binding (kcal/mol)AutoDock, Glide
Hydrogen Bonds Number and distance of hydrogen bonds formedPyMOL, Discovery Studio
Hydrophobic Interactions Identification of non-polar contactsLigPlot+, Maestro
RMSD Root-mean-square deviation from a reference pose (Å)VMD, PyMOL

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. DFT is based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

For this compound, DFT calculations could be used to:

Optimize the molecular geometry to find the most stable three-dimensional arrangement of its atoms.

Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. imist.ma

Determine various electronic properties such as dipole moment, polarizability, and atomic charges. researchgate.net

Studies on other acetamide derivatives have utilized DFT to investigate their structural and electronic properties, providing insights into their reactivity and potential biological activity. researchgate.netimist.ma

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. ripublication.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, calculating the HOMO-LUMO gap can provide insights into its potential reactivity in chemical and biological systems. xisdxjxsu.asia The spatial distribution of the HOMO and LUMO can also indicate the likely sites for electrophilic and nucleophilic attack. aimspress.com

Orbital Description Significance
HOMO Highest Occupied Molecular OrbitalElectron-donating ability
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting ability
HOMO-LUMO Gap Energy difference between HOMO and LUMOChemical reactivity and stability

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net

The MEP map is typically colored to indicate different potential values:

Red: Regions of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive electrostatic potential, which are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interaction patterns, such as hydrogen bonding. xisdxjxsu.asia

Molecular Dynamics Simulations for Conformational Landscape

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. bonvinlab.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. mdpi.com

For this compound, MD simulations could be used to:

Explore its conformational flexibility in different environments, such as in a vacuum or in a solvent like water.

Identify the most stable and low-energy conformations of the molecule.

Study the dynamics of its internal motions, such as bond rotations and dihedral angle changes.

Simulate its interaction with other molecules, such as water or a protein, to understand the dynamics of binding and recognition.

Although specific MD simulation studies for this compound are not documented, this technique is routinely applied to small molecules to understand their dynamic behavior and interactions.

Simulation Parameter Description Typical Software
Trajectory A series of atomic coordinates over timeGROMACS, AMBER, NAMD
Conformational Analysis Study of different spatial arrangements of atomsVMD, PyMOL
RMSF Root-mean-square fluctuation of atomic positionsGROMACS, AMBER
Free Energy Landscape The potential energy surface as a function of conformational coordinatesMetadynamics, Umbrella Sampling

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. tandfonline.comresearchgate.net

A QSAR study typically involves the following steps:

Data Set Collection: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While no specific QSAR models for this compound have been reported, QSAR studies on other series of acetamide derivatives have been successful in predicting their biological activities, such as their inhibitory effects on various enzymes. nih.govnih.gov These models help to identify the key structural features that are important for activity and can guide the synthesis of new, more effective compounds. tandfonline.comresearchgate.net

QSAR Component Description Example
Dependent Variable The biological activity being modeledIC50, pIC50
Independent Variables Molecular descriptorsLogP, Molecular Weight, Dipole Moment
Statistical Method The algorithm used to build the modelMultiple Linear Regression, Neural Networks
Validation Metrics Measures of the model's predictive abilityR², Q², RMSE

Development and Application As Molecular Probes and Pharmacological Tools

Design and Synthesis of Radiolabeled 2-Fluoroethylacetamide Derivatives for Imaging

Radiolabeled molecules are indispensable for in vivo imaging techniques like Positron Emission Tomography (PET), which allows for the quantitative visualization of biochemical processes. The 2-fluoroethylacetamide structure is particularly amenable to radiolabeling for such applications.

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that relies on the detection of radiation from positron-emitting radionuclides. nih.govnih.gov Fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET imaging due to its favorable physical and chemical properties. nih.gov It has a relatively long half-life of 109.8 minutes, which allows for multi-step radiosynthesis and transport to imaging centers. nih.gov Furthermore, its low positron energy results in high-resolution images.

The "2-fluoroethyl" group is a key feature for ¹⁸F-labeling. The synthesis of ¹⁸F-labeled 2-fluoroethylacetamide derivatives typically involves a nucleophilic substitution reaction. In this process, cyclotron-produced [¹⁸F]fluoride is reacted with a precursor molecule containing a suitable leaving group, such as a tosylate, mesylate, or triflate, on the ethyl chain.

General Radiosynthesis Strategy:

Precursor Synthesis: A precursor molecule, such as 2-amino-N-(2-tosyloxyethyl)acetamide, is synthesized. The tosyl group serves as an excellent leaving group for the subsequent nucleophilic fluorination step.

¹⁸F-Fluorination: The precursor is reacted with activated [¹⁸F]fluoride, typically in the presence of a phase-transfer catalyst like a potassium-kryptofix [K/K2.2.2] complex, in an anhydrous solvent. The [¹⁸F]fluoride displaces the leaving group to form the desired ¹⁸F-labeled product.

Purification: The crude reaction mixture is purified, often using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC), to remove unreacted [¹⁸F]fluoride and other impurities. thieme-connect.de

This strategy has been successfully applied to a wide range of biomolecules, including amino acids and glucose analogs, for PET imaging of conditions like cancer, where metabolic activity is often upregulated. nih.govnih.govnih.govresearchgate.net For instance, the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) follows similar principles and these tracers are well-established for clinical PET imaging. nih.govnih.govthieme-connect.de Derivatives of 2-fluoroethylacetamide can be designed to target specific biological pathways or receptors, enabling the visualization of their distribution and function in vivo.

Table 1: Properties of Fluorine-18 for PET Imaging

PropertyValueSignificance for PET Imaging
Half-life109.8 minutesAllows for complex radiosynthesis and transportation.
Positron Energy (Eβ+ max)0.635 MeVLow energy results in short positron range and high-resolution images.
Decay Mode97% Positron EmissionHigh efficiency for generating the signal detected in PET.
Production MethodCyclotronWidely available and allows for large-scale production.

While ¹⁸F is the most common radioisotope for PET, other radionuclides can be incorporated into 2-amino-N-(2-fluoroethyl)acetamide derivatives for different imaging applications or to explore different biological questions. The choice of radioisotope depends on the desired imaging time course and the specific biological target.

For PET imaging, short-lived positron emitters like Carbon-11 (¹¹C, t½ = 20.4 min) or Nitrogen-13 (¹³N, t½ = 9.97 min) can be used. nih.gov The incorporation of ¹¹C, for example, could be achieved by reacting a suitable precursor with [¹¹C]methyl iodide or [¹¹C]carbon dioxide. This allows for multiple PET scans in a single day on the same subject due to the rapid decay of the radioisotope.

For Single-Photon Emission Computed Tomography (SPECT), radioisotopes such as Iodine-123 (¹²³I) or Technetium-99m (⁹⁹ᵐTc) are commonly used. A derivative of this compound could be labeled with ¹²³I by introducing an iodine atom onto an aromatic ring attached to the core molecule. Labeling with ⁹⁹ᵐTc would typically involve chelating the metal to the molecule via a suitable chelating agent that has been conjugated to the acetamide (B32628) structure.

Table 2: Alternative Radioisotopes for Molecular Imaging

RadioisotopeHalf-lifeImaging ModalityGeneral Incorporation Strategy
Carbon-11 (¹¹C)20.4 minPETAlkylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Nitrogen-13 (¹³N)9.97 minPETAmmonolysis with [¹³N]ammonia.
Gallium-68 (⁶⁸Ga)67.6 minPETChelation with a DOTA or NOTA chelator conjugated to the molecule.
Iodine-123 (¹²³I)13.2 hoursSPECTElectrophilic or nucleophilic iodination of an activated aromatic ring.

Conjugation to Fluorescent Tags for Bioanalytical Assays

Fluorescently labeled molecules are essential tools in a wide range of bioanalytical assays, including fluorescence microscopy, flow cytometry, and immunoassays. mdpi.comnih.gov The this compound structure possesses a primary amino group that serves as a convenient handle for conjugation to a variety of fluorescent dyes.

The most common strategy for labeling primary amines is through the use of amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimidyl (NHS) esters or isothiocyanates. nih.gov These reactive groups readily react with the primary amine of the 2-amino group under mild alkaline conditions to form a stable amide or thiourea bond, respectively.

General Conjugation Strategy:

Dye Selection: A fluorescent dye is chosen based on the specific application, considering factors such as its excitation and emission wavelengths, brightness, photostability, and solubility. lubio.ch

Conjugation Reaction: The this compound derivative is dissolved in a suitable buffer (e.g., sodium bicarbonate, pH 8.3-9.0) and mixed with the amine-reactive fluorescent dye. The reaction is typically carried out at room temperature.

Purification: The resulting fluorescently labeled conjugate is purified to remove any unreacted, free dye. This can be achieved through techniques like dialysis, size-exclusion chromatography, or desalting columns. nih.govnih.gov

A wide array of fluorescent dyes are commercially available, offering a broad spectrum of colors from blue to near-infrared. This allows for multiplexing, where multiple targets can be visualized simultaneously in a single experiment.

Table 3: Common Amine-Reactive Fluorescent Dyes for Conjugation

Fluorescent Dye ClassReactive GroupCommon ExamplesExcitation/Emission (approx. nm)
FluoresceinsIsothiocyanate (FITC)Fluorescein isothiocyanate494 / 518
RhodaminesIsothiocyanate (TRITC)Tetramethylrhodamine isothiocyanate550 / 575
CyaninesNHS EsterCy3-NHS, Cy5-NHS550 / 570 (Cy3), 650 / 670 (Cy5)
Alexa Fluor DyesNHS EsterAlexa Fluor 488, Alexa Fluor 594495 / 519 (488), 590 / 617 (594)

Utilization in Receptor Binding Assays and Target Identification

Derivatives of this compound can be powerful tools for studying receptor-ligand interactions and identifying novel drug targets. By modifying the core structure to have affinity for a specific biological target, such as a receptor or enzyme, the resulting probes can be used in various binding assays.

Radioligand Binding Assays:

In these assays, a radiolabeled derivative (e.g., with ¹⁸F, ³H, or ¹²⁵I) serves as a "radioligand." The assay measures the binding of the radioligand to its target, typically in cell membranes or tissue homogenates. By competing with the radioligand using unlabeled compounds, the affinity of these compounds for the target can be determined. This is a cornerstone technique in pharmacology for screening compound libraries and characterizing receptor subtypes.

Fluorescence-Based Binding Assays:

Fluorescently labeled derivatives can be used in techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET) to study binding events in real-time. In FP, the binding of a small fluorescent ligand to a larger protein results in a slower tumbling rate and an increase in the polarization of the emitted light. This allows for the quantification of binding affinity in a homogenous solution. Differential scanning fluorimetry (DSF) is another method where the binding of a ligand can stabilize a target protein, leading to a measurable shift in its melting temperature. plos.org

By attaching photoreactive groups to the this compound scaffold, these probes can also be used for photoaffinity labeling to covalently link to their target protein. Subsequent proteomic analysis can then identify the specific protein that was targeted, aiding in the discovery of new receptors or off-target effects of drugs.

Advanced Analytical Characterization in Research Settings

Chromatographic Techniques for Purity and Impurity Profiling (e.g., Ion Chromatography)

Chromatographic methods are indispensable for assessing the purity of 2-amino-N-(2-fluoroethyl)acetamide and for detecting and quantifying any potential impurities. These techniques separate the target compound from byproducts, starting materials, and degradation products, allowing for a precise determination of its purity.

Ion chromatography (IC) is a powerful technique for the analysis of ionic species and can be adapted for the purity assessment of amine-containing compounds like this compound. While specific application notes for this exact molecule are not widely published, the methodology applied to structurally similar compounds, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, provides a strong foundational approach. In such analyses, a cation exchange column is typically employed to separate the protonated amine from other cationic impurities. The separation is based on the differential interactions of the analytes with the ion-exchange resin in the column.

A typical ion chromatography setup for a related compound, which can be adapted for this compound, is detailed in the table below.

ParameterValue
Column Cation exchange column (e.g., Metrosep C 4 - 250/4.0)
Eluent Dilute acid (e.g., 2.5 mmol/L Nitric Acid)
Flow Rate 1.0 - 1.5 mL/min
Detection Suppressed conductivity
Injection Volume 10 - 20 µL
Column Temperature 30 - 40 °C

This table presents a hypothetical but representative set of ion chromatography parameters that could be used for the analysis of this compound, based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity and impurity profiling. A reverse-phase HPLC method would be the most common approach. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with varying polarities can be effectively separated.

For impurity profiling, HPLC coupled with a mass spectrometer (LC-MS) is particularly valuable. This hyphenated technique not only separates the impurities but also provides their mass-to-charge ratio, aiding in their identification.

Spectroscopic Methods for Structural Confirmation and Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) : This technique would confirm the presence and connectivity of all non-exchangeable protons in the molecule. The spectrum would be expected to show distinct signals for the amino (-NH₂), methylene (-CH₂-), and fluoroethyl (-CH₂F) protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be unique to the structure of this compound. For example, the protons on the carbon adjacent to the fluorine atom would exhibit a characteristic coupling (J-coupling) with the ¹⁹F nucleus.

¹³C NMR (Carbon-13 NMR) : This provides information on the different carbon environments within the molecule. The spectrum would show distinct peaks for the carbonyl carbon, the two methylene carbons, and the carbon of the fluoroethyl group. The chemical shift of the carbon bonded to fluorine would be significantly affected by the electronegativity of the fluorine atom.

¹⁹F NMR (Fluorine-19 NMR) : Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. It would show a signal corresponding to the fluorine atom in the fluoroethyl group. The chemical shift and coupling to adjacent protons would provide definitive evidence for the presence and location of the fluorine atom.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with very high accuracy, allowing for the confirmation of its elemental formula. In the mass spectrum of this compound, the molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight.

A summary of expected spectroscopic data for this compound is presented below.

TechniqueExpected Observations
¹H NMR Signals for -NH₂, -CH₂-CO-, -NH-CH₂-, and -CH₂F protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Peaks corresponding to the carbonyl carbon, the two methylene carbons, and the carbon of the fluoroethyl group.
¹⁹F NMR A single resonance with coupling to the adjacent methylene protons.
Mass Spectrometry (HRMS) Accurate mass measurement of the molecular ion, confirming the elemental formula C₄H₉FN₂O.

This table outlines the anticipated spectroscopic data for the structural confirmation of this compound.

The combined application of these chromatographic and spectroscopic techniques provides a robust and comprehensive analytical characterization of this compound, ensuring its identity, purity, and quality in research and development settings.

Future Research Directions and Translational Perspectives

Design of Next-Generation Chemical Scaffolds Based on the Fluoroacetamide (B1672904) Core

The fluoroacetamide core, characterized by the presence of a fluorine atom on the acetyl methyl group, serves as a valuable starting point for the design of new chemical entities in drug discovery. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The 2-amino-N-(2-fluoroethyl)acetamide structure, in particular, offers multiple points for chemical modification, allowing for the systematic development of compound libraries with diverse biological activities.

The strategic design of these scaffolds can be visualized through the systematic alteration of the core structure to achieve desired biological effects.

Core StructureModification SiteExample ModificationIntended Therapeutic Effect
FluoroacetamideAmine Group (R1)Attachment of Aromatic RingsEnhanced Receptor Binding
Fluoroethyl Group (R2)Substitution with TrifluoroethylIncreased Metabolic Stability

Exploration of Novel Research Applications Through Structural Diversification

Structural diversification of the this compound framework has been most prominently exploited in the field of molecular imaging, particularly Positron Emission Tomography (PET). The N-(2-fluoroethyl) moiety is an ideal component for developing PET tracers when the fluorine atom is the radioisotope fluorine-18 ([18F]). The presence of this group allows a wide variety of biologically active molecules to be radiolabeled for in vivo imaging.

A prime example of this application is the development of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a widely used PET tracer for imaging brain tumors. nih.govnih.gov In this case, the N-(2-[18F]fluoroethyl) group is attached to the amino acid L-tyrosine. This structural modification creates a novel molecule that is transported into cancer cells by amino acid transporters, allowing for the visualization of tumors with high sensitivity. acs.org The success of [18F]FET has spurred the development of numerous analogues designed to improve tumor delivery and imaging properties. acs.org

The versatility of the N-(2-[18F]fluoroethyl) group, often introduced using the precursor 2-[18F]fluoroethyl tosylate, allows it to be attached to various parent molecules to create tracers for different biological targets. nbinno.comrsc.orgrsc.org This strategy of structural diversification enables the exploration of numerous research and diagnostic applications.

Parent MoleculeDiversified Structure (Tracer)Novel Research Application
L-TyrosineO-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)PET imaging of brain tumors. nih.gov
L-meta-TyrosineO-([18F]fluoroethyl)-L-meta-tyrosine (m-[18F]FET)Evaluation for improved brain tumor imaging. acs.org
AminoquinazolineO-[18F]fluoroethylated aminoquinazolinesPotential tumor imaging tracers. rsc.org
Prostate-Specific Membrane Antigen (PSMA) Ligand[18F]DCFPyL, [18F]rhPSMA-7.3PET imaging for prostate cancer diagnosis. mdpi.comonclive.com

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Systems

The translation of novel chemical compounds from the laboratory to clinical application is a fundamentally interdisciplinary process. The development of radiotracers based on the N-(2-fluoroethyl)acetamide structure is a clear demonstration of the synergy between chemical synthesis and advanced biological evaluation.

This process begins with chemical synthesis , where radiochemists design and execute methods for efficiently producing the desired tracer. For PET agents like [18F]FET, this involves a two-step procedure: first, the production of a reactive intermediate, 2-[18F]fluoroethyl tosylate, followed by its reaction with a precursor molecule, such as L-tyrosine. nih.govsnmjournals.org The synthesis must be rapid, high-yielding, and adaptable for automation to handle the short half-life of fluorine-18 (approximately 110 minutes). researchgate.net

Once synthesized, the compound undergoes rigorous biological evaluation . This phase is a collaboration between chemists, biologists, and pharmacologists.

In Vitro Studies: The new tracer is tested in cell cultures to confirm its mechanism of action. For example, uptake studies in glioblastoma cell lines are used to verify that tracers like m-[18F]FET are transported into cancer cells via specific amino acid transporters. acs.org

In Vivo Studies: If in vitro results are promising, the tracer is evaluated in animal models. Biodistribution studies in mice are conducted to see where the compound accumulates in the body. snmjournals.org Small-animal PET imaging is then used to visualize biological processes in real-time, such as the delineation of a tumor from healthy tissue. nih.govsnmjournals.org For instance, studies in mice with implanted tumors have demonstrated the ability of [18F]FET to clearly visualize recurrent astrocytomas. nih.gov

This iterative cycle of design, synthesis, and biological testing is crucial for optimizing the properties of new compounds and is a hallmark of modern translational research, bridging fundamental chemistry with tangible applications in biology and medicine.

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